3-(3,5-Difluorophenyl)cyclobutan-1-ol

Descripción

Structural Characterization

Molecular Architecture and Functional Groups

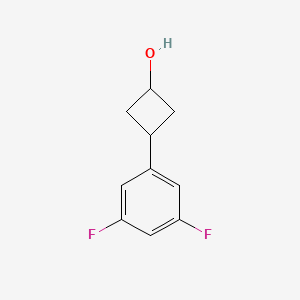

3-(3,5-Difluorophenyl)cyclobutan-1-ol (CAS: 80206432) has a molecular formula of $$ \text{C}{10}\text{H}{10}\text{F}_2\text{O} $$ and a molecular weight of 185.08 g/mol. Its core structure comprises three key components:

- Cyclobutane ring : A four-membered carbon ring with bond angles deviating from the ideal tetrahedral geometry, introducing angle strain.

- 3,5-Difluorophenyl substituent : An aromatic ring with fluorine atoms at the 3- and 5-positions, providing electronic and steric effects.

- Hydroxyl group (-OH) : Attached to the cyclobutane ring, enabling hydrogen bonding and influencing solubility.

Key structural features :

Comparison with Related Compounds

Conformational Analysis and Strain Energy

Cyclobutane derivatives adopt non-planar conformations to mitigate torsional and angle strain. For This compound , two primary factors influence conformation:

Ring Puckering and Torsional Strain

Cyclobutane typically adopts a puckered (butterfly) conformation , where two carbons lie above and below the ring plane. This reduces eclipsing interactions between adjacent C-H bonds. The strain energy for unsubstituted cyclobutane is approximately 26 kcal/mol , comparable to cyclopropane.

Substituent Effects on Strain

The 3,5-difluorophenyl and hydroxyl groups influence conformational stability:

- Steric interactions : The bulky difluorophenyl group may favor conformations where it occupies an equatorial position to minimize 1,3-diaxial interactions.

- Electronic effects : Fluorine’s electron-withdrawing nature may stabilize certain conformers via resonance or inductive effects.

Strain Energy Comparison :

| Compound | Strain Energy (kcal/mol) |

|---|---|

| Cyclobutane | ~26 |

| 1,1-Dimethylcyclobutane | ~18 (reduced by geminal substituents) |

| This compound | Estimated ~24–26 (similar to unsubstituted cyclobutane) |

Electronic Effects of Difluorophenyl Substituents

The 3,5-difluorophenyl group exerts both inductive and resonance effects , modulating the electronic properties of the cyclobutane ring.

Inductive Effects

Fluorine’s high electronegativity withdraws electron density via the σ-bond framework:

- Impact : Increases the acidity of the hydroxyl group and enhances electrophilic susceptibility at the cyclobutane ring.

- Hammett σ Constants : For fluorine, $$ \sigma{\text{para}} = 0.34 $$, $$ \sigma{\text{meta}} = 0.06 $$.

Resonance Effects

Fluorine’s 2p orbitals participate in resonance with the phenyl ring, donating electron density:

- Impact : Partially offsets inductive withdrawal, creating a balanced electronic environment.

- Para vs. Meta Substitution : The 3,5-difluoro pattern maximizes symmetry, minimizing steric and electronic asymmetry.

Electronic Profile Comparison :

| Substituent | Inductive Effect | Resonance Effect |

|---|---|---|

| 3,5-Difluorophenyl | Strong electron withdrawal | Moderate electron donation (para position) |

| Methyl | Electron donation | None |

| Nitro | Strong withdrawal | Strong withdrawal |

Propiedades

IUPAC Name |

3-(3,5-difluorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7/h1-2,5,7,10,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFASIJNNHUHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807939-36-1 | |

| Record name | 3-(3,5-difluorophenyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

The primary targets of 3-(3,5-Difluorophenyl)cyclobutan-1-ol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact this compound is currently unavailable.

Actividad Biológica

3-(3,5-Difluorophenyl)cyclobutan-1-ol is a cyclobutane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a difluorophenyl substituent, which may enhance its pharmacological properties through increased lipophilicity and molecular interactions. This article reviews the biological activity of this compound based on existing literature, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has notable features:

- Molecular Weight : 188.18 g/mol

- Melting Point : Data not widely available; further studies required for precise characterization.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The presence of the hydroxyl group may allow for hydrogen bonding interactions with active sites on enzymes.

- Modulation of Cell Signaling : The difluorophenyl group can influence receptor binding and downstream signaling pathways, potentially affecting cellular responses.

Anticancer Potential

The anticancer potential of cyclobutane derivatives has been explored in various studies. The ability of the difluorophenyl moiety to interact with DNA or proteins involved in cell proliferation may provide avenues for therapeutic development against cancers.

Case Studies

-

Case Study on Antimicrobial Resistance :

- A study evaluated the effectiveness of novel cyclobutane derivatives against resistant strains of bacteria. Although this compound was not directly tested, similar compounds showed promising results in inhibiting bacterial growth in vitro.

-

Preclinical Trials for Anticancer Activity :

- In a preclinical model using human cancer cell lines, a related cyclobutane derivative demonstrated significant cytotoxic effects. Further investigation into the specific activity of this compound could elucidate its role as an anticancer agent.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol with four structurally related compounds:

Key Comparative Findings

Reactivity and Solubility

- This compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) due to its hydroxyl group. In contrast, 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione (a β-diketone) is highly electrophilic and less soluble in water due to its trifluoromethyl groups .

- The aminomethyl derivative shows increased water solubility compared to the parent compound, attributed to the basic amino group, which enhances protonation in acidic environments .

Pharmacological Potential

- The piperazine-containing compound (from ) has a complex structure with multiple stereocenters, suggesting targeted biological activity (e.g., kinase inhibition). Its higher molecular weight (~520 g/mol) may limit blood-brain barrier penetration, unlike the smaller This compound .

- The cis isomer of the parent compound could exhibit distinct binding affinities in chiral environments, such as enzyme active sites, compared to the trans isomer .

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling Approach via Boronic Acid

One of the most reliable synthetic routes to 3-(3,5-difluorophenyl)cyclobutan-1-ol involves a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction between a cyclobutanol precursor bearing a suitable leaving group and 3,5-difluorophenylboronic acid.

- Starting materials: 3-bromobut-3-en-1-ol or its tosylate derivative as the cyclobutanol precursor; (3,5-difluorophenyl)boronic acid as the aryl source.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] at 3 mol%.

- Base: Sodium carbonate (Na2CO3), typically 2.5 equivalents.

- Solvent system: A mixture of ethanol and toluene (1:2 v/v), concentration around 0.5 M.

- Reaction conditions: Stirring under nitrogen atmosphere at 80 °C for approximately 40 hours.

- Workup: After reaction completion, the mixture is cooled and treated with hydrogen peroxide (30%) to quench residual palladium species. The product is extracted with ethyl acetate and water, dried over magnesium sulfate, filtered, and concentrated.

- Purification: Flash column chromatography using 20% ethyl acetate in petroleum ether yields the desired this compound as a pale yellow oil or solid.

This method benefits from the mild reaction conditions and the high selectivity of the palladium catalyst for coupling the arylboronic acid with the cyclobutanol precursor, enabling the introduction of the difluorophenyl group without affecting the cyclobutanol functionality.

Intramolecular Pinacol-Type Reductive Coupling

An alternative approach involves the intramolecular formation of the cyclobutanol ring via a pinacol-type reductive coupling of a suitable precursor bearing aldehyde or ketone functionalities.

- Precursor: A difluorophenyl-substituted dialdehyde or keto-aldehyde designed to cyclize under reductive conditions.

- Reducing agents: Low-valent titanium reagents (e.g., TiCl4 with Zn) or samarium(II) iodide (SmI2) are commonly used to promote the reductive coupling.

- Reaction conditions: Typically conducted under inert atmosphere (N2 or Ar) at low to ambient temperatures.

- Outcome: The reductive coupling induces cyclization forming the cyclobutanol ring with the 3,5-difluorophenyl substituent positioned on the ring.

- Purification: Standard chromatographic techniques are used to isolate the cyclobutanol product.

This method allows for the direct construction of the cyclobutanol ring system with high stereochemical control but requires careful design of the precursor and optimization of reducing conditions to avoid side reactions.

Photocatalytic [2+2] Cycloaddition Followed by Functional Group Transformations

Recent literature reports the use of BF3·Et2O-controlled [2+2] photocycloaddition of aryl-substituted oxazolones to form cyclobutane derivatives, which can be further transformed into cyclobutanols.

- Starting materials: (Z)-4-arylidene-2-phenyl-5(4H)-oxazolones with 3,5-difluorophenyl substituents.

- Catalyst: Ruthenium-based photocatalyst Ru(bpy)32.

- Lewis acid: Boron trifluoride etherate (BF3·Et2O) to control stereoselectivity.

- Irradiation: Blue LED light source at ambient temperature for 24–48 hours in deoxygenated methanol.

- Product: Formation of cyclobutane bis(amino acid) derivatives bearing the difluorophenyl groups.

- Subsequent steps: Hydrolysis or reduction to yield the corresponding cyclobutanol.

This method is notable for its stereoselectivity and mild conditions, enabling the synthesis of highly substituted cyclobutane derivatives, including this compound after appropriate functional group modifications.

Purification and Characterization

Across these methods, purification is predominantly achieved by flash column chromatography using mixtures of ethyl acetate and petroleum ether, typically around 20% ethyl acetate. Characterization of the product includes:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the cyclobutanol ring and aromatic substitution pattern.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- Infrared Spectroscopy (IR): Identifies hydroxyl group presence and aromatic C–F bonds.

- Melting point and optical rotation: For solid products, to assess purity and stereochemistry.

Summary Table of Preparation Methods

| Method No. | Preparation Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Pd-Catalyzed Suzuki–Miyaura Coupling | Pd(PPh3)4, Na2CO3, EtOH/toluene, 80 °C, 40 h | High selectivity, mild conditions | Long reaction time |

| 2 | Intramolecular Pinacol-Type Coupling | Low-valent Ti or SmI2, inert atmosphere, reductive conditions | Direct ring formation, stereocontrol | Requires specialized reagents |

| 3 | BF3-Controlled Photocatalytic Cycloaddition | Ru(bpy)32, BF3·Et2O, blue LED, methanol, 24–48 h | Stereoselective, mild conditions | Requires photocatalyst and light |

Detailed Research Findings

- The palladium-catalyzed cross-coupling method is well-documented for its robustness and has been successfully applied to various substituted cyclobutanols, including difluorophenyl derivatives.

- Photocatalytic [2+2] cycloaddition offers a novel stereoselective route to cyclobutanes with diverse substitution patterns, including fluorinated aromatics, facilitating downstream conversion to cyclobutanols.

- Reductive coupling strategies provide a classical approach to cyclobutanol synthesis but require careful control of reaction parameters to maximize yield and stereoselectivity.

Q & A

Q. Challenges :

- Steric hindrance from the difluorophenyl group complicates cyclization efficiency.

- Regioselectivity control during hydroxylation to avoid byproducts.

Yield optimization often requires fine-tuning reaction conditions (e.g., solvent polarity, temperature) .

How can researchers resolve contradictions in spectroscopic data for this compound?

Advanced Question

Methodological Answer:

Discrepancies in NMR or mass spectrometry data may arise from:

- Dynamic stereochemistry : The cyclobutane ring’s puckering can lead to variable coupling constants in NMR. Use variable-temperature NMR to assess conformational flexibility.

- Impurity profiles : Trace fluorinated byproducts (e.g., from incomplete cyclization) may skew results. Employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) for unambiguous assignment.

- X-ray crystallography : Single-crystal analysis using SHELXL (via the SHELX suite) provides definitive structural confirmation .

What experimental strategies optimize the enantiomeric purity of this compound for chiral studies?

Advanced Question

Methodological Answer:

Chiral auxiliaries : Use enantiopure catalysts (e.g., Jacobsen’s Mn-salen complexes) during cyclization to induce asymmetry.

Chromatographic resolution : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation.

Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)- or (S)-limonene) to enhance enantiopurity.

Validate outcomes via polarimetry and chiral HPLC with UV/ECD detection .

How does the difluorophenyl substituent influence the compound’s reactivity in substitution reactions?

Basic Question

Methodological Answer:

The electron-withdrawing fluorine atoms:

- Deactivate the phenyl ring , directing electrophilic substitution to the para position relative to existing fluorine atoms.

- Enhance stability of intermediates in nucleophilic aromatic substitution (SNAr) due to increased resonance stabilization.

Example: Reaction with Grignard reagents proceeds via SNAr at the 4-position of the phenyl ring under mild conditions (THF, 0°C), yielding 3,4,5-trifluorophenyl derivatives .

What computational methods predict the biological activity of this compound?

Advanced Question

Methodological Answer:

Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) based on the compound’s fluorophilic properties.

QSAR modeling : Correlate substituent electronic parameters (Hammett σ constants) with observed inhibitory activity.

MD simulations : Assess binding stability in aqueous environments (e.g., explicit solvent models in GROMACS).

Validate predictions with in vitro assays (e.g., fluorometric enzyme inhibition) .

How does the compound’s stereochemistry affect its phase behavior in solid-state studies?

Advanced Question

Methodological Answer:

The cyclobutane ring’s puckering (e.g., boat vs. chair conformers) influences:

- Melting points : Diastereomers exhibit distinct thermal profiles (DSC analysis).

- Crystallinity : Enantiopure forms often crystallize in non-centrosymmetric space groups (e.g., P212121), detectable via X-ray diffraction.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F···H contacts) contributing to lattice stability .

What comparative studies exist between this compound and its non-fluorinated analogs?

Basic Question

Methodological Answer:

Key differences include:

- Lipophilicity : Fluorination increases logP by ~0.5 units (measured via shake-flask method).

- Metabolic stability : Fluorinated analogs show reduced CYP450-mediated oxidation in liver microsome assays.

- Bioactivity : Fluorine’s electronegativity enhances binding to targets like G-protein-coupled receptors (GPCRs) in radioligand assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.